molecular formula C21H22N4O2S B2707145 3-(4-(2,5-dimethoxyphenyl)-5-(isopropylthio)-4H-1,2,4-triazol-3-yl)-1H-indole CAS No. 946377-97-5

3-(4-(2,5-dimethoxyphenyl)-5-(isopropylthio)-4H-1,2,4-triazol-3-yl)-1H-indole

Cat. No.: B2707145
CAS No.: 946377-97-5
M. Wt: 394.49
InChI Key: QZNBHVGTKLGGPX-UHFFFAOYSA-N
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Description

3-(4-(2,5-Dimethoxyphenyl)-5-(isopropylthio)-4H-1,2,4-triazol-3-yl)-1H-indole is a synthetic chemical compound featuring a molecular framework that integrates a 1,2,4-triazole core with an indole moiety . This structure places it within a broad class of nitrogen-containing heterocyclic compounds that are of significant interest in medicinal and agricultural chemistry due to their potential to interact with a variety of biological targets . The 1,2,4-triazole ring, in particular, is a privileged scaffold in drug discovery, known for its extensive pharmacological profile. Research on analogous structures has demonstrated that triazole-indole hybrids can be designed and synthesized for evaluation against a range of pathological targets, showing promise in preliminary investigations . The presence of the 2,5-dimethoxyphenyl and isopropylthio substituents on the triazole core may influence the compound's lipophilicity, electronic distribution, and overall molecular geometry, which are critical parameters for its binding affinity and specificity in biochemical assays . The primary application of this compound is strictly for non-clinical, in vitro research. It serves as a valuable chemical tool or building block for scientists working in hit-to-lead optimization campaigns, structure-activity relationship (SAR) studies, and for the exploration of novel mechanisms of action associated with triazole-containing molecules . Researchers are investigating similar compounds for a wide spectrum of potential activities, including antimicrobial, anticonvulsant, and anti-inflammatory effects . This product is sold for research purposes only in a laboratory setting. It is not intended for diagnostic, therapeutic, or any other human use. The safety data and comprehensive toxicological profile of this specific compound have not been fully established. Researchers should handle this material with appropriate precautions, using personal protective equipment and working in accordance with their institution's laboratory safety protocols.

Properties

IUPAC Name

3-[4-(2,5-dimethoxyphenyl)-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl]-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O2S/c1-13(2)28-21-24-23-20(16-12-22-17-8-6-5-7-15(16)17)25(21)18-11-14(26-3)9-10-19(18)27-4/h5-13,22H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZNBHVGTKLGGPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=NN=C(N1C2=C(C=CC(=C2)OC)OC)C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-(4-(2,5-dimethoxyphenyl)-5-(isopropylthio)-4H-1,2,4-triazol-3-yl)-1H-indole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the triazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carbon disulfide, followed by alkylation with isopropyl halides.

    Introduction of the 2,5-dimethoxyphenyl group: This step involves the coupling of the triazole intermediate with 2,5-dimethoxyphenyl boronic acid using palladium-catalyzed cross-coupling reactions such as Suzuki coupling.

    Formation of the indole moiety: The final step involves the cyclization of the intermediate with an appropriate indole precursor under acidic or basic conditions.

Industrial production methods may involve optimization of these steps to improve yield, purity, and scalability, often using continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

3-(4-(2,5-dimethoxyphenyl)-5-(isopropylthio)-4H-1,2,4-triazol-3-yl)-1H-indole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the triazole ring or the isopropylthio group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy groups, using reagents like sodium hydride or potassium tert-butoxide.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, tetrahydrofuran), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions to optimize reaction rates and yields.

Scientific Research Applications

3-(4-(2,5-dimethoxyphenyl)-5-(isopropylthio)-4H-1,2,4-triazol-3-yl)-1H-indole has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of diseases such as cancer, infections, and inflammatory conditions.

    Industry: It is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(4-(2,5-dimethoxyphenyl)-5-(isopropylthio)-4H-1,2,4-triazol-3-yl)-1H-indole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with cellular components.

Comparison with Similar Compounds

Core Structural Analogues

The following table summarizes key structural and functional differences between the target compound and related derivatives:

Compound Name Substituents (Triazole Positions 4 & 5) Indole Modification Key Biological Activity Synthesis Yield/Method
Target: 3-(4-(2,5-Dimethoxyphenyl)-5-(isopropylthio)-4H-1,2,4-triazol-3-yl)-1H-indole 4: 2,5-dimethoxyphenyl; 5: -S-iPr None Hypothesized kinase inhibition* Not explicitly reported; likely InCl3-catalyzed alkylation
4-Phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol derivatives 4: Phenyl; 5: 3,4,5-trimethoxyphenyl N/A Antimicrobial, antitumor 60–75% yield via InCl3-catalyzed alkylation
5-(3-(Indol-3-yl)propyl)-4-phenyl-1,2,4-triazole-3-thiol 4: Phenyl; 5: -(CH2)3-indole Propyl-linked indole Kinase (ALK, COX-2) inhibition Multi-step synthesis; confirmed via NMR/LC-MS
S-Alkyl 4-(4-chlorophenyl)-5-(pyrrole-2-yl)-1,2,4-triazole-3-thiol 4: 4-chlorophenyl; 5: pyrrole-2-yl N/A Molecular docking similarity to drugs Optimized alkylation; ADME-compliant
5-Fluoro-3-(2-(4-(3-methoxyphenyl)-1H-1,2,3-triazol-1-yl)ethyl)-1H-indole N/A (1,2,3-triazole core) Ethyl-linked triazole Antioxidant (ischemia models) 42% yield via CuI-catalyzed click chemistry

*Note: Biological activity for the target compound is inferred from structural analogs.

Substituent Effects on Bioactivity

  • Methoxy Groups : The 2,5-dimethoxyphenyl group in the target compound may enhance π-π stacking interactions in enzyme binding pockets compared to the 3,4,5-trimethoxyphenyl analog (), which showed broad-spectrum antimicrobial activity . The reduced steric bulk of 2,5-dimethoxy vs. 3,4,5-trimethoxy could favor selectivity for specific kinases .
  • However, bulkier substituents may reduce solubility, necessitating formulation optimization .
  • Indole Positioning : Unlike ’s propyl-linked indole-triazole hybrids, the target compound directly integrates indole at position 3 of the triazole. This could restrict conformational flexibility but enhance aromatic stacking in hydrophobic protein domains .

Biological Activity

3-(4-(2,5-dimethoxyphenyl)-5-(isopropylthio)-4H-1,2,4-triazol-3-yl)-1H-indole is a novel compound belonging to the triazole class, characterized by its unique structure that includes a triazole ring fused with an indole moiety. This compound exhibits potential biological activities that warrant detailed exploration.

Chemical Structure

The chemical structure of the compound can be summarized as follows:

Property Details
IUPAC Name 3-[4-(2,5-dimethoxyphenyl)-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl]-1H-indole
Molecular Formula C21H22N4O2S
CAS Number 946377-97-5
InChI InChI=1S/C21H22N4O2S/c1-13(2)28-21-24-23-20(16-12-22-17-8-6-5-7-15(16)17)25(21)18-11-14(26-3)9-10-19(18)27-4/h5-13,22H,1-4H3

Synthesis

The synthesis of this compound typically involves multiple steps:

  • Formation of the triazole ring through cyclization of hydrazine derivatives with carbon disulfide.
  • Coupling with 2,5-dimethoxyphenyl boronic acid via palladium-catalyzed reactions.
  • Cyclization with an indole precursor under acidic or basic conditions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It may inhibit certain enzymes involved in cellular processes such as proliferation and apoptosis. The exact molecular targets are still under investigation but may include tyrosyl-DNA phosphodiesterase 2 (TDP2), which is implicated in DNA repair mechanisms and cancer cell survival.

Anticancer Potential

Recent studies suggest that compounds similar to this compound exhibit significant anticancer properties. For example:

  • A related triazole compound showed an IC50 value of 4.8 μM against TDP2 .

This highlights the potential for this compound to serve as a lead in anticancer drug development.

Comparative Analysis

Comparative studies with similar compounds reveal variations in biological activity based on structural modifications:

Compound Modification IC50 (μM)
3-(4-(2,5-dimethoxyphenyl)-5-methyl-4H-triazol-3-yl)-1H-indoleMethyl group instead of isopropylthioTBD
3-(4-(2,5-dimethoxyphenyl)-4H-triazol-3-yl)-1H-indoleLacks isopropylthio groupTBD

These variations indicate that the presence of the isopropylthio group may enhance the biological activity of the compound.

Case Studies

A study focusing on structure-based virtual screening identified several triazole derivatives with promising herbicidal activities. While not directly related to anticancer effects, these findings underscore the versatility and potential applications of triazole compounds in various biological contexts .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for preparing 3-(4-(2,5-dimethoxyphenyl)-5-(isopropylthio)-4H-1,2,4-triazol-3-yl)-1H-indole, and how do reaction conditions influence yield?

  • Methodology : The synthesis typically involves sequential nucleophilic substitution and cyclization steps. For example, intermediates like 2,5-dimethoxyphenyl-isopropylthio derivatives are prepared by reacting 2,5-dimethoxybenzylamine with isopropylthiol in the presence of a base (e.g., NaH). Subsequent triazole ring formation employs hydrazine derivatives under reflux in polar aprotic solvents (e.g., DMF) .
  • Key Considerations :

  • Temperature : Elevated temperatures (~100°C) improve cyclization efficiency but may degrade heat-sensitive substituents.
  • Purification : Column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) is critical for isolating the target compound from byproducts .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

  • Techniques :

  • 1H/13C NMR : Assigns proton environments (e.g., indole NH at δ ~11 ppm, methoxy groups at δ ~3.8 ppm) and confirms substituent positions .
  • IR Spectroscopy : Identifies functional groups (e.g., S–C stretching at 650–700 cm⁻¹, triazole ring vibrations at 1500–1600 cm⁻¹) .
  • HRMS : Validates molecular weight and fragmentation patterns (e.g., loss of isopropylthio group) .

Q. How can researchers design initial biological activity screens for this compound?

  • Protocol :

  • In vitro assays : Test antimicrobial activity using broth microdilution (MIC against Candida albicans or Staphylococcus aureus) .
  • Cancer cell lines : Evaluate cytotoxicity via MTT assays (e.g., HepG2 or MCF-7 cells) with IC50 calculations .
  • Controls : Include fluconazole (antifungal) and doxorubicin (anticancer) as positive controls.

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the triazole or indole rings) affect bioactivity, and what SAR trends have been observed?

  • SAR Insights :

  • Lipophilicity : The isopropylthio group enhances membrane permeability, increasing antifungal potency compared to methylthio analogs .
  • Electron-donating groups : 2,5-Dimethoxyphenyl improves stability against metabolic oxidation, prolonging half-life in pharmacokinetic studies .
    • Methodology : Synthesize analogs (e.g., replacing isopropylthio with benzylthio) and compare activity profiles using dose-response curves.

Q. What computational approaches (e.g., DFT, molecular docking) elucidate this compound’s interaction with biological targets?

  • DFT Analysis : Optimize geometry at the B3LYP/6-311G(d,p) level to calculate electrostatic potential maps, identifying nucleophilic/electrophilic sites .
  • Docking Studies : Model interactions with cytochrome P450 (CYP3A4) or fungal lanosterol demethylase (CYP51) to predict binding affinity and mechanistic pathways .

Q. How can conflicting bioactivity data (e.g., variable IC50 values across studies) be resolved?

  • Troubleshooting :

  • Assay standardization : Ensure consistent cell viability protocols (e.g., incubation time, serum concentration) .
  • Solubility : Use DMSO concentrations ≤0.1% to avoid solvent toxicity artifacts.
  • Data normalization : Report IC50 values relative to internal controls and replicate experiments (n ≥ 3) .

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